molecular formula C20H18N4O3 B2581488 4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile CAS No. 339103-19-4

4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile

Cat. No. B2581488
CAS RN: 339103-19-4
M. Wt: 362.389
InChI Key: VUUFIHVJPQHGNJ-YDZHTSKRSA-N
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Description

4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis techniques have been employed to create pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, solvent-free mechanochemical synthesis has been applied to produce Zn(II), Cd(II), and Cu(II) complexes with pyridine derivatives, illustrating an eco-friendly approach to complex formation (Zaky & Fekri, 2018).

  • Structural Analysis : X-ray diffraction methods have been crucial in determining the molecular and crystal structure of these compounds, highlighting their potential in non-linear optical properties and supramolecular aggregation (Palani et al., 2004; Low et al., 2007).

Biological and Physical Applications

  • Antimicrobial Activity : Certain pyridine derivatives have shown significant antimicrobial activity against a range of bacteria, suggesting their potential as novel antibacterial agents (Bogdanowicz et al., 2013).

  • Optical and Electronic Properties : The optical properties of pyridine derivatives have been explored through UV–vis absorption and fluorescence spectroscopy, indicating their utility in materials science, particularly in the development of photovoltaic devices (El-Menyawy et al., 2019).

  • Herbicidal Activity : Research has also delved into the herbicidal activities of pyridine derivatives, with some compounds showing significant inhibition rates against both monocotyledonous and dicotyledonous plants, thus providing a basis for developing new herbicides (Sun et al., 2019).

  • Quantum Chemical Studies : Advanced quantum chemical studies have been conducted to understand the physicochemical properties of these compounds, aiding in the design and synthesis of molecules with tailored properties for specific applications (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-methoxy-2-[2-[(E)-(3-methoxyphenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-25-17-7-3-5-15(11-17)14-27-23-13-16-6-4-10-24(16)20-18(12-21)19(26-2)8-9-22-20/h3-11,13H,14H2,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFIHVJPQHGNJ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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